
3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide, also known as FFMB, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. FFMB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory mediators such as prostaglandins, and inhibit the growth of several Gram-positive bacteria. Moreover, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has several advantages for lab experiments. It is easy to synthesize, has high purity, and exhibits potent biological activity against several targets. Moreover, this compound has low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anticancer drugs. However, there are also some limitations associated with this compound. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Moreover, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Zukünftige Richtungen
Despite the limitations associated with 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide, there are several future directions that can be explored to further understand its potential applications. One direction is to investigate the pharmacokinetic properties of this compound in vivo, including its metabolism, distribution, and excretion. Another direction is to explore the potential of this compound as a lead compound for the development of novel anticancer drugs. Moreover, the antibacterial activity of this compound can be further explored to develop new antibiotics to combat bacterial infections. Lastly, the potential of this compound as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis can be investigated.
Synthesemethoden
3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzoic acid with 5-fluoro-2-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a mixture of acetic anhydride and acetic acid to yield this compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, this compound has been shown to have antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Eigenschaften
IUPAC Name |
3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-5-6-12(16)8-13(9)17-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKSLCCJPBEKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369026 |
Source


|
| Record name | 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710309-87-8 |
Source


|
| Record name | 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzimidazol-1-ylmethyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4949245.png)
![1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate](/img/structure/B4949260.png)
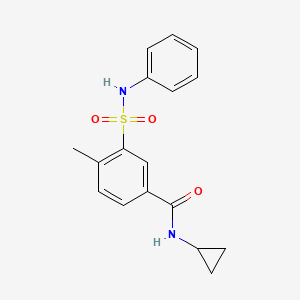
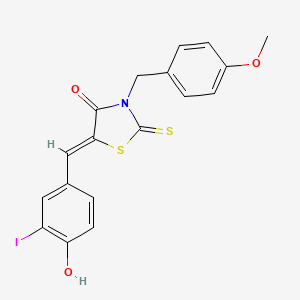
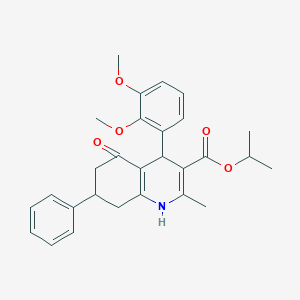
![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4949312.png)
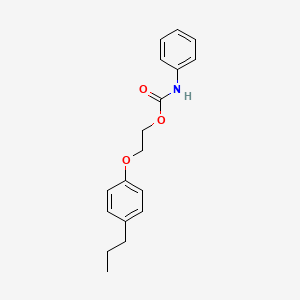
![ethyl 4-amino-2-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4949324.png)
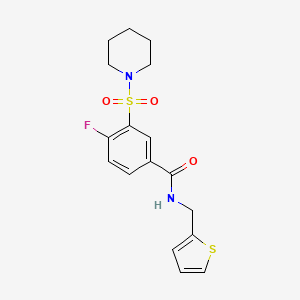
![6-[2-(allyloxy)benzyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4949335.png)
